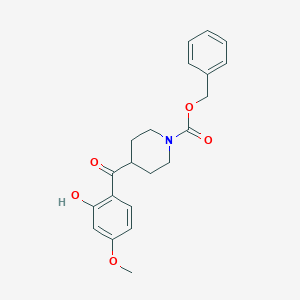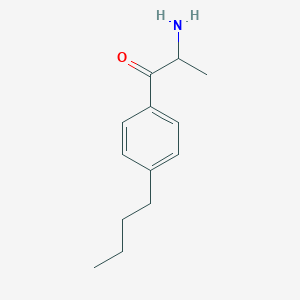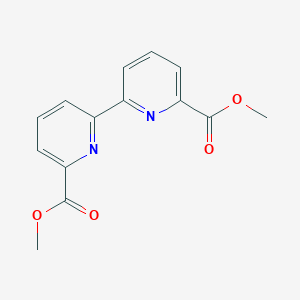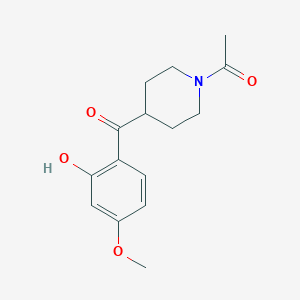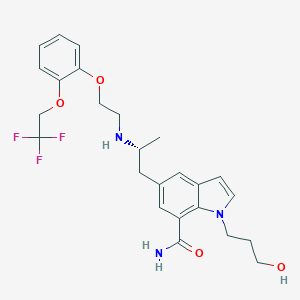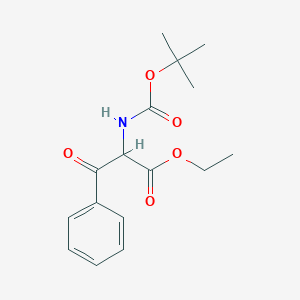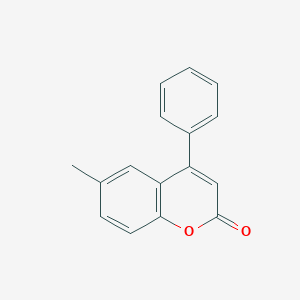
6-Methyl-4-phenylcoumarin
Übersicht
Beschreibung
6-Methyl-4-phenylcoumarin (6-MPC) is a naturally occurring coumarin derivative with a wide range of biological activities. It is an important intermediate in the synthesis of pharmaceuticals, cosmetics, and other products. 6-MPC has been studied extensively for its potential therapeutic effects, and has been shown to possess anti-inflammatory, analgesic and anti-tumor activities. Furthermore, 6-MPC has been used in a variety of laboratory experiments for its ability to interact with various proteins and enzymes.
Wissenschaftliche Forschungsanwendungen
MAO-B Inhibitory Activity
6-Methyl-4-phenylcoumarin and its derivatives have been extensively studied for their potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases. Notably, certain derivatives have demonstrated remarkably high selectivity and inhibitory potency towards MAO-B, with some compounds exhibiting inhibitory concentrations (IC50 values) in the low nanomolar range, making them significantly more potent and selective than reference compounds like R-(-)-deprenyl. The synthesis of these compounds typically involves a Perkin reaction, combining 5-methylsalicylaldehyde with corresponding phenylacetic acids, leading to resveratrol-coumarin hybrids with promising therapeutic potential in neurodegenerative disorders (Matos et al., 2009), (Matos et al., 2009).
Antioxidant Properties
This compound derivatives have also been recognized for their antioxidant properties. For instance, 6-ethoxy-4-methylcoumarin has been synthesized and its chemical and biological properties evaluated, revealing antioxidant activities at specific concentrations. The synthesis approach, involving the Pechmann method, and the assessment of antioxidant properties through various assays, highlights the potential therapeutic applications of these compounds in combating oxidative stress-related conditions (Çelikezen et al., 2020).
Photodynamic Therapy Applications
This compound-substituted compounds have been synthesized and characterized for their photophysical and photochemical properties, particularly in the context of photodynamic therapy (PDT) for cancer. The synthesis of tetra- and octa-substituted indium(III) phthalocyanine complexes and the evaluation of their singlet-oxygen quantum yields indicate the potential of these compounds as Type II photosensitizers in PDT, a therapeutic approach that relies on light-activated compounds to generate reactive oxygen species and induce cell death in cancer cells (Pişkin et al., 2011).
Bioactive Compound Synthesis
The potential of this compound derivatives in drug development is further exemplified by studies focused on synthesizing novel compounds and evaluating their bioactivity. For instance, the synthesis of novel tetracyclic chromenes through carbanion chemistry of 4-methyl coumarins demonstrates the versatility of this scaffold in generating biologically important compounds with potential therapeutic applications (Chen et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
6-Methyl-4-phenylcoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins in general have been known to interact with various biomolecules, playing a key role in fluorescent labeling .
Mode of Action
Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are synthesized through the phenylpropanoid pathway, which is a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps . The phenylalanine obtained from the shikimate pathway serves as the precursor for coumarin biosynthesis .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of coumarins are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Coumarins in general have demonstrated various applications in the development of fluorescent chemosensors for molecular imaging, analytical, bioorganic, and materials chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, coumarin derivatives can be incorporated into polymeric matrices to detect specific environmental factors, such as metal ions, solvent polarity, or the presence of specific analytes . The polymer-based host and the target species interact to induce changes in the fluorescence properties of the coumarin probe, providing a way to sense and monitor these environmental factors .
Biochemische Analyse
Cellular Effects
Coumarins have been reported to exhibit various cellular effects, including the ability to cause apoptosis or programmed cell death in some cancer types and to prevent the proliferation of cancer cells .
Dosage Effects in Animal Models
Phenylcoumarin derivatives have shown potent antidepressant activity in the tail suspension test and forced swimming test at very low doses .
Metabolic Pathways
Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway .
Eigenschaften
IUPAC Name |
6-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOOQSLXFTYOTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346978 | |
| Record name | 6-Methyl-4-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16299-22-2 | |
| Record name | 6-Methyl-4-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



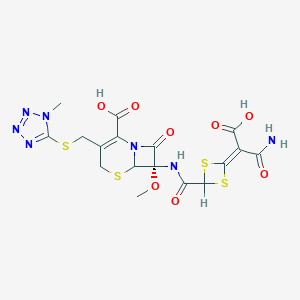
![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)
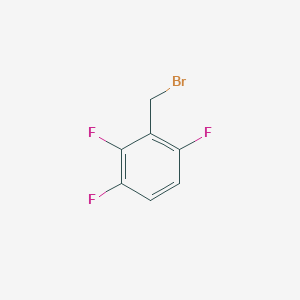
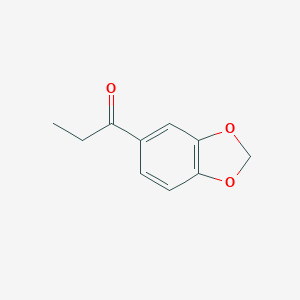
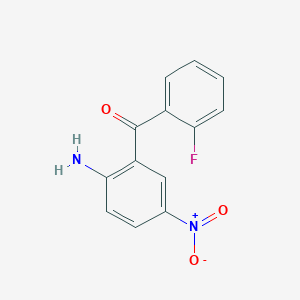
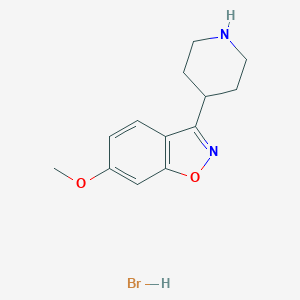
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
